2-(Aminomethyl)-1,3-benzodioxole

Overview

Description

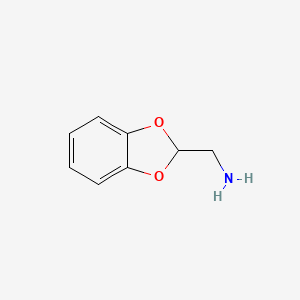

2-(Aminomethyl)-1,3-benzodioxole is an organic compound characterized by the presence of an aminomethyl group attached to a benzodioxole ring

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common synthetic route involves the reductive amination of 1,3-benzodioxole-2-carboxaldehyde with an amine source under reducing conditions.

Nucleophilic Substitution: Another method includes the nucleophilic substitution of 1,3-benzodioxole-2-carbonyl chloride with an amine.

Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity.

Types of Reactions:

Oxidation: Oxidation reactions can convert the aminomethyl group to an amine oxide.

Reduction: Reduction reactions can reduce the benzodioxole ring to a dihydrobenzodioxole derivative.

Substitution: Substitution reactions can replace the aminomethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Amine Oxides: Resulting from oxidation reactions.

Dihydrobenzodioxole Derivatives: Resulting from reduction reactions.

Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Drug Development

AMB has been identified as a promising candidate in drug development due to its biological activities. Research indicates that it may exhibit anti-cancer properties when conjugated with arsenicals. A study demonstrated that AMB derivatives improved the anti-tumor efficiency of arsenicals by enhancing their retention in the bloodstream and promoting apoptosis in cancer cells without damaging normal tissues .

Corrosion Inhibition

The efficiency of AMB and its derivatives as corrosion inhibitors has been theoretically studied using quantum chemical calculations. These studies have explored the relationship between molecular structure and corrosion protection, revealing that specific structural features correlate with enhanced inhibition properties .

AMB's biological activities have been assessed through various interaction studies, highlighting its potential binding affinity for numerous biological targets. The compound's structural similarities to other benzodioxole derivatives suggest enhanced bioactivity due to the aminomethyl group.

Comparative Analysis of Related Compounds

A comparison of AMB with structurally similar compounds illustrates its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,3-Benzodioxole | Base structure without amino group | Mild bioactivity |

| 2-Methyl-1,3-benzodioxole | Methyl substitution on benzene ring | Antioxidant properties |

| 2-(Hydroxymethyl)-1,3-benzodioxole | Hydroxymethyl group instead of amino | Potential neuroprotective effects |

| 2-(Phenylmethyl)-1,3-benzodioxole | Phenyl group substitution | Enhanced anti-inflammatory activity |

The aminomethyl group in AMB distinguishes it from these compounds by potentially enhancing its biological activity.

Case Study 1: Anti-Cancer Efficacy

In a preclinical study, AMB derivatives were conjugated with arsenical precursors to create organic arsenicals that exhibited significant anti-proliferation activity against various cancer cell lines. The results indicated that these compounds could effectively reverse tumor growth while minimizing side effects on normal cells .

Case Study 2: Corrosion Inhibition Mechanism

A theoretical investigation into the corrosion inhibition properties of AMB derivatives revealed that specific electronic characteristics, such as energy levels of molecular orbitals (HOMO and LUMO), play critical roles in their effectiveness as corrosion inhibitors. This study provides insights into designing better corrosion-resistant materials using AMB derivatives .

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-1,3-benzodioxole exerts its effects involves interactions with specific molecular targets and pathways. The aminomethyl group can act as a nucleophile, forming bonds with electrophilic centers in biomolecules, while the benzodioxole ring can participate in π-π stacking interactions with aromatic amino acids.

Comparison with Similar Compounds

2-(Aminomethyl)pyridine

2-(Aminomethyl)azetidine

4-(Aminomethyl)benzoic acid

Uniqueness: 2-(Aminomethyl)-1,3-benzodioxole is unique due to its benzodioxole ring, which imparts distinct chemical and physical properties compared to other aminomethyl compounds

Biological Activity

2-(Aminomethyl)-1,3-benzodioxole (AMB) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of AMB, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

AMB is characterized by the molecular formula , featuring a fused benzene ring and a dioxole moiety. The aminomethyl group enhances its reactivity and interaction with biological targets, distinguishing it from other benzodioxole derivatives.

Biological Activities

Research indicates that AMB exhibits a range of biological activities:

- Anti-inflammatory Properties : AMB has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Studies have indicated that AMB possesses antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (Mtb) .

- Anticancer Effects : Preliminary investigations suggest that AMB may exhibit anticancer activity, although further studies are needed to establish its efficacy against specific cancer types .

AMB's biological activities are attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : AMB has been shown to inhibit enzymes critical for bacterial survival, such as ATP phosphoribosyl transferase and APS reductase, which are involved in metabolic pathways in Mtb .

- Cellular Signaling Modulation : The compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to AMB:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,3-Benzodioxole | Base structure without amino group | Mild bioactivity |

| 2-Methyl-1,3-benzodioxole | Methyl substitution on benzene ring | Antioxidant properties |

| 2-(Hydroxymethyl)-1,3-benzodioxole | Hydroxymethyl group instead of amino | Potential neuroprotective effects |

| 2-(Phenylmethyl)-1,3-benzodioxole | Phenyl group substitution | Enhanced anti-inflammatory activity |

The presence of the aminomethyl group in AMB enhances its biological activity compared to these related compounds.

Case Studies and Research Findings

- Antimicrobial Activity Against Mtb : A study evaluated the inhibitory effects of AMB on Mtb using an end-point determined REMA assay. Results indicated that modifications at various sites on the molecule could enhance antibacterial activity while minimizing cytotoxicity against mammalian cells .

- Cytotoxicity Assessment : The cytotoxic effects of AMB were assessed using MTT assay methodologies. The findings suggested that while AMB has potent antibacterial properties, careful consideration must be given to its potential cytotoxic effects on human cells .

- Anticancer Evaluations : In vitro studies demonstrated that AMB exhibited significant cytotoxicity against various cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells, as evidenced by increased DNA damage markers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Aminomethyl)-1,3-benzodioxole, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as condensation of substituted catechol derivatives with aminomethylating agents (e.g., formaldehyde and ammonia) under acidic conditions, followed by cyclization to form the benzodioxole ring. Key intermediates are purified via column chromatography and characterized using -NMR, -NMR, and mass spectrometry (MS). For example, analogous benzodioxole syntheses emphasize optimizing reaction time and temperature to avoid side products like over-alkylated derivatives .

Q. What purification techniques are recommended to achieve high-purity this compound for biological assays?

Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) and flash chromatography (silica gel, hexane/ethyl acetate gradient) are standard methods. Purity ≥97% is confirmed via HPLC with UV detection (λ = 254 nm). Storage under inert gas (argon/nitrogen) at 2–8°C prevents degradation .

Q. How can researchers differentiate this compound from structural analogs during analytical characterization?

Combined spectroscopic techniques are critical:

- -NMR distinguishes the aminomethyl proton (δ ~3.8 ppm, singlet) from substituents on the benzene ring.

- IR spectroscopy identifies the primary amine N–H stretch (~3350 cm) and benzodioxole C–O–C vibrations (~1250 cm).

- High-resolution MS confirms the molecular ion peak (CHNO, exact mass 151.0633) .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of this compound derivatives with electron-withdrawing substituents?

Electron-withdrawing groups (e.g., nitro, fluoro) may deactivate the benzene ring, requiring Lewis acid catalysts (e.g., BF-etherate) to enhance electrophilic substitution. Solvent optimization (e.g., DMF for polar intermediates) and microwave-assisted synthesis can reduce reaction time and improve yields by 15–20% .

Q. What strategies mitigate instability of this compound in aqueous solutions during pharmacokinetic studies?

Instability arises from hydrolysis of the dioxole ring. Use buffered solutions (pH 6–7) and low-temperature storage (4°C). For in vitro assays, co-solvents like DMSO (≤1% v/v) enhance solubility without compromising stability .

Q. How can researchers investigate the biological activity of this compound against neurological targets?

Perform in vitro enzyme inhibition assays (e.g., monoamine oxidase-B) using fluorogenic substrates. Molecular docking studies (PDB: 2V5Z) can predict binding affinity to the FAD cofactor site. Validate results with knockout cell lines to exclude off-target effects .

Q. How should contradictory data on the reactivity of benzodioxole derivatives with Grignard reagents be resolved?

Discrepancies in regioselectivity (e.g., alkylation at C-4 vs. C-5) may stem from solvent polarity or reagent steric effects. Replicate experiments using anhydrous THF and compare results with computational models (DFT calculations) to identify dominant reaction pathways .

Q. What advanced techniques address challenges in isolating stereoisomers of functionalized this compound derivatives?

Chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis resolves enantiomers. X-ray crystallography of co-crystals with chiral resolving agents (e.g., tartaric acid) provides absolute configuration confirmation .

Q. What safety protocols are critical when handling nitro-substituted benzodioxole intermediates during scale-up?

Nitro groups increase explosivity. Use spark-free equipment, conduct small-scale thermal stability tests (DSC), and adhere to OSHA guidelines for handling energetic compounds. PPE (blast shields, flame-resistant lab coats) and remote-controlled reactors are mandatory .

Q. How can green chemistry principles be applied to optimize the sustainability of this compound synthesis?

Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF. Catalytic methods (e.g., enzymatic aminomethylation) reduce waste. Lifecycle assessment (LCA) tools quantify environmental impact improvements .

Properties

IUPAC Name |

1,3-benzodioxol-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4,8H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGUTNGOSYLYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60723384 | |

| Record name | 1-(2H-1,3-Benzodioxol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-78-7 | |

| Record name | 1,3-Benzodioxole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2H-1,3-Benzodioxol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.